Estrone glucuronide Estrone glucuronide Estrone 3-glucuronide, also known as estrone-3-glucosiduronate, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, estrone 3-glucuronide is considered to be a steroid conjugate lipid molecule. Estrone 3-glucuronide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Estrone 3-glucuronide has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, estrone 3-glucuronide is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. In humans, estrone 3-glucuronide is involved in the estrone metabolism pathway.
Estrone 3-O-(beta-D-glucuronide) is the 3-beta-D-glucuronide of estrone. It has a role as a human metabolite and a mouse metabolite. It is a 17-oxo steroid, a beta-D-glucosiduronic acid and a steroid glucosiduronic acid. It derives from an estrone. It is a conjugate acid of an estrone 3-O-(beta-D-glucuronide)(1-).
Brand Name: Vulcanchem
CAS No.: 2479-90-5
VCID: VC21349685
InChI: InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Molecular Formula: C24H30O8
Molecular Weight: 446.5 g/mol

Estrone glucuronide

CAS No.: 2479-90-5

Cat. No.: VC21349685

Molecular Formula: C24H30O8

Molecular Weight: 446.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Estrone glucuronide - 2479-90-5

CAS No. 2479-90-5
Molecular Formula C24H30O8
Molecular Weight 446.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1
Standard InChI Key FJAZVHYPASAQKM-JBAURARKSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Appearance White Solid
Melting Point 254.5°C

Chemical Structure and Properties

Molecular Composition and Classification

Estrone glucuronide has the molecular formula C24H30O8 with a molecular weight of 446.5 g/mol . The compound is officially designated as estrone 3-O-(beta-D-glucuronide), reflecting its structural composition as a conjugate of estrone with glucuronic acid . Chemically, it is classified as a 17-oxo steroid, a beta-D-glucosiduronic acid, and a steroid glucosiduronic acid .

The compound has numerous synonyms in scientific literature, including:

  • Estrone 3-glucuronide

  • Estrone-3-glucuronide

  • ESTRONE BETA-D-GLUCURONIDE

  • 3-hydroxy-estra-1,3,5(10)-trien-17-one 3-D-glucuronide

  • Estrone-3-glucosiduronate

Biochemistry and Metabolism

Formation and Metabolic Pathways

Estrone glucuronide is formed from estrone in the liver through a process called glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . This conjugation process involves the attachment of glucuronic acid to estrone at the 3-position hydroxyl group. The formation of estrone glucuronide is part of Phase II metabolism, which increases the water solubility of compounds to facilitate their elimination from the body.

Research has shown that UGT1A10 is by far the most active enzyme in estrone glucuronidation . Interestingly, the sites of estrone glucuronide formation show tissue specificity. Human intestine microsomes catalyze the formation of estrone glucuronide at high rates, whereas human liver microsomes exhibit very low formation rates of estrone glucuronide . This finding suggests that extrahepatic tissues, particularly the intestine, play a significant role in estrone metabolism.

Relationship to Estradiol Metabolism

Estrone glucuronide is the dominant metabolite of estradiol, the primary estrogen in females of reproductive age . Glucuronides represent the most abundant estrogen conjugates in the body. When exogenous estradiol is administered orally, it undergoes extensive first-pass metabolism (95%) in the intestines and liver. A single administered dose of estradiol is absorbed as various metabolites, with approximately 25% as estrone glucuronide .

The formation of estrogen glucuronide conjugates is particularly important with oral estradiol administration, as the percentage of estrogen glucuronide conjugates in circulation is much higher with oral ingestion than with parenteral estradiol . Furthermore, estrone glucuronide can be reconverted back into estradiol, and a large circulating pool of estrogen glucuronide and sulfate conjugates serves as a long-lasting reservoir of estradiol, effectively extending its terminal half-life of oral estradiol to 13-20 hours compared to only 1-2 hours with intravenous injection .

Physiological Significance

Role in the Menstrual Cycle

Estrone glucuronide serves as a crucial biomarker in understanding the female menstrual cycle. The excretion of urinary estrone glucuronide (E1G) provides a direct measure of follicular growth, making it valuable for tracking ovulation and fertility . In an individual, the serum estradiol concentration is usually proportional to the urinary excretion rate of estrone glucuronide .

The menstrual cycle consists of distinct phases characterized by different hormonal profiles and fertility potentials. The initial phase is marked by low fertility, followed by a fertile period when conception chances are maximized, primarily influenced by hormonal changes including the rise in E1G levels . The cycle concludes with a phase of absolute infertility when the ovum is no longer viable .

Correlation with Reproductive Health

For accurate assessment of reproductive hormones using urinary measurements, it is essential to account for urine production rate variations. Research has shown that it is almost as important to measure the urine production rate as it is to measure the E1G concentration itself . The urinary excretion rate of E1G is the product of the urinary concentration of E1G and the urine production rate (in mL/h). This consideration is particularly important in delineating the limits of the fertile window .

Analytical Methods for Detection and Measurement

Immunoassay Techniques

Multiple immunoassay techniques have been developed for the measurement of estrone glucuronide in biological samples. One approach involves the use of estrone glucuronide-hen egg white lysozyme conjugates as signal generators in homogeneous enzyme immunoassays for urinary estrone glucuronide .

Three structurally characterized estrone glucuronide-lysozyme conjugates—E1 (a 60:40 mixture acylated at K3 and K97), E3 (acylated at K33), and E5 (acylated at both K33 and K97)—have been isolated and purified using a combination of cation-exchange chromatography on S-sepharose in 7M urea and hydrophobic interaction chromatography on butyl sepharose . These conjugates can be highly inhibited by a sheep polyclonal anti-estrone glucuronide antibody, enabling their use as signal generators in homogeneous enzyme immunoassays .

Another technique is the liquid-phase nonseparation time-resolved fluorescence immunoassay for measuring estrone-3-glucuronide in undiluted urine, offering high sensitivity and specificity .

ELISA Methods

Enzyme-Linked Immunosorbent Assay (ELISA) methods are widely used for quantitative measurement of estrone glucuronide in various biological samples. Commercial kits such as the DetectX® Estrone-3-Glucuronide (E1G) ELISA Kit quantitatively measure E1G in urine, tissue culture media, and fecal extracts . This competitive ELISA has a run time of 2.5 hours and includes an E1G standard to establish an accurate standard curve .

The standard preparation for ELISA typically involves serial dilutions of an estrone-3-glucuronide stock solution. For a 100 μL assay format, the concentrations in the standard curve may range from 250 pg/mL to 3.906 pg/mL, as shown in the following table :

StandardAssay Buffer (μL)AdditionVol of Addition (μL)Final Conc (pg/mL)
Std 1585Stock15250
Std 2300Std 1300125
Std 3300Std 230062.5
Std 4300Std 330031.25
Std 5300Std 430015.625
Std 6300Std 53007.813
Std 7300Std 63003.906

Clinical and Research Applications

Fertility Monitoring and Natural Family Planning

One of the primary applications of estrone glucuronide measurement is in fertility monitoring and natural family planning. The excretion of urinary E1G provides a direct measure of follicular growth, making it a valuable biomarker for identifying the fertile window . By tracking E1G levels, individuals can determine the days with the highest probability of conception, which is particularly useful for those trying to conceive or practicing fertility awareness-based methods of contraception.

Recent Advances and Future Directions

Recent research has expanded our understanding of estrone glucuronide metabolism and its applications in reproductive health assessment. Improved analytical methods with higher sensitivity and specificity continue to be developed, enhancing the accuracy of E1G measurements in biological samples .

The integration of estrone glucuronide measurements with other biomarkers and digital health technologies offers promising avenues for more comprehensive fertility monitoring and reproductive health assessment. Future research may focus on developing point-of-care testing devices for rapid and convenient measurement of E1G in home settings, further empowering individuals in managing their reproductive health.

Another emerging area of interest is the potential use of estrone glucuronide measurements in assessing the effectiveness of hormonal treatments and investigating endocrine disorders. By monitoring changes in E1G levels in response to interventions, clinicians could gain valuable insights into treatment efficacy and optimize therapeutic approaches.

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